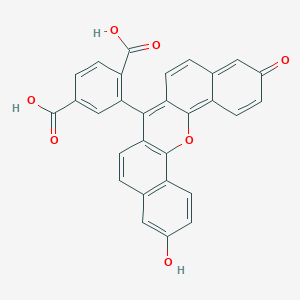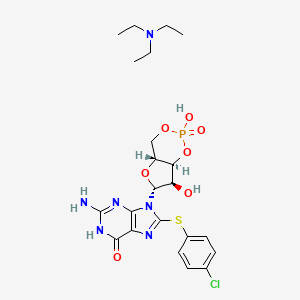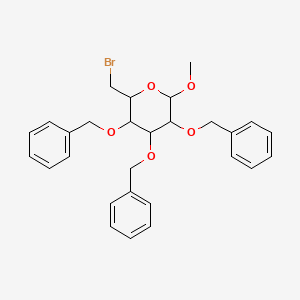
3-(3-(Methoxycarbonyl)isoxazol-5-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32708585 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its strong photoluminescent properties, making it a valuable tool in biomedical research, particularly in the detection and treatment of certain cancers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32708585 typically involves the use of carbon-based materials. One common method includes the functionalization of carbon dots with specific functional groups that enhance their photoluminescent properties. The reaction conditions often involve high temperatures and the presence of catalysts to facilitate the functionalization process.
Industrial Production Methods
Industrial production of MFCD32708585 involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
MFCD32708585 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms.
Substitution: In this reaction, one functional group in the compound is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may result in the formation of carboxylic acids, while reduction could yield alcohols.
Scientific Research Applications
MFCD32708585 has a wide range of applications in scientific research:
Chemistry: It is used as a photoluminescent probe in various chemical analyses.
Biology: The compound’s ability to bind with specific biomolecules makes it useful in imaging and diagnostic applications.
Medicine: MFCD32708585 has shown potential in cancer treatment, particularly in targeting and destroying cancer cells through photodynamic therapy.
Industry: It is used in the development of advanced materials with enhanced optical properties.
Mechanism of Action
The mechanism by which MFCD32708585 exerts its effects involves its interaction with specific molecular targets. In cancer treatment, for example, the compound binds to cancer cells and, upon activation by light, generates reactive oxygen species that induce cell death. This process involves pathways related to oxidative stress and apoptosis.
Comparison with Similar Compounds
Similar Compounds
MFCD32708586: Another photoluminescent compound with similar properties but different functional groups.
MFCD32708587: Known for its higher stability under various conditions.
MFCD32708588: Exhibits stronger binding affinity to certain biomolecules.
Uniqueness
MFCD32708585 stands out due to its specific functional groups that enhance its photoluminescent properties and its ability to generate reactive oxygen species efficiently. This makes it particularly effective in applications such as cancer treatment and advanced material development.
Properties
Molecular Formula |
C12H9NO5 |
|---|---|
Molecular Weight |
247.20 g/mol |
IUPAC Name |
3-(3-methoxycarbonyl-1,2-oxazol-5-yl)benzoic acid |
InChI |
InChI=1S/C12H9NO5/c1-17-12(16)9-6-10(18-13-9)7-3-2-4-8(5-7)11(14)15/h2-6H,1H3,(H,14,15) |
InChI Key |
MQDYWZOZVSJXPD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Bromo-1-ethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B15338824.png)

![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(4-nitrophenyl)methylsulfanyl]oxan-2-yl]methyl acetate](/img/structure/B15338831.png)
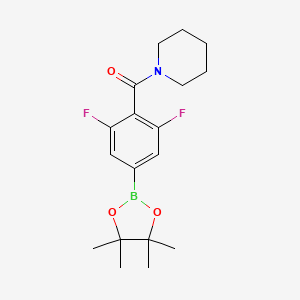
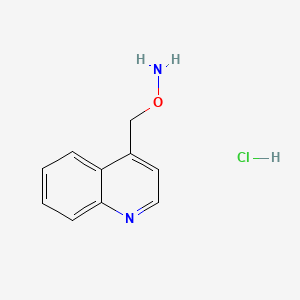
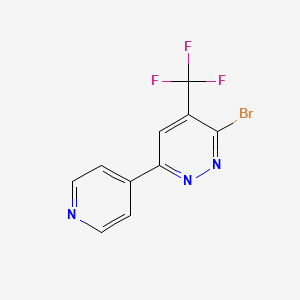
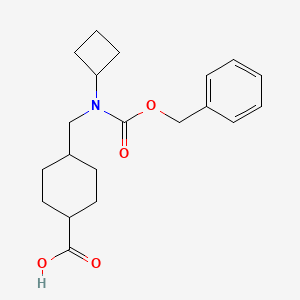
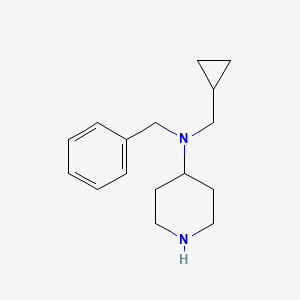
![2-[(Benzyloxy)methyl]prop-2-en-1-ol](/img/structure/B15338882.png)

